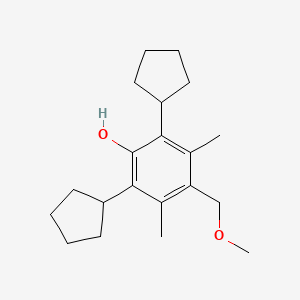
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol is a chemical compound known for its unique structure and properties It belongs to the class of phenols, which are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,6-dicyclopentylphenol with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学研究应用
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further affecting its biological activity.
相似化合物的比较
Similar Compounds
2,6-Dicyclopentyl-4-methylphenol: Similar in structure but lacks the methoxymethyl group.
2,6-Dicyclohexyl-4-methylphenol: Contains cyclohexyl groups instead of cyclopentyl groups.
2,6-Di-tert-butyl-4-methylphenol: Features tert-butyl groups instead of cyclopentyl groups.
Uniqueness
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol is unique due to the presence of both cyclopentyl and methoxymethyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
93892-33-2 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
2,6-dicyclopentyl-4-(methoxymethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C20H30O2/c1-13-17(12-22-3)14(2)19(16-10-6-7-11-16)20(21)18(13)15-8-4-5-9-15/h15-16,21H,4-12H2,1-3H3 |
InChI 键 |
PJBVNWALMGORST-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C2CCCC2)O)C3CCCC3)C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


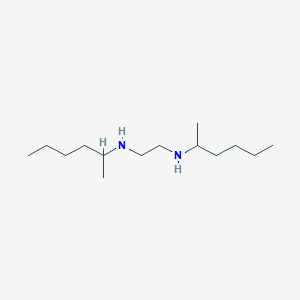
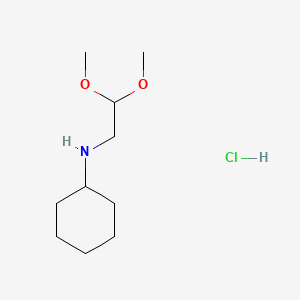
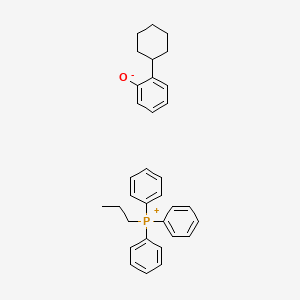
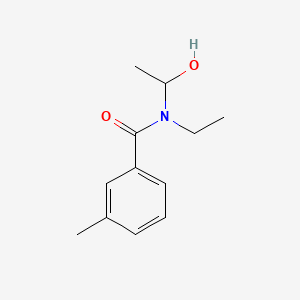

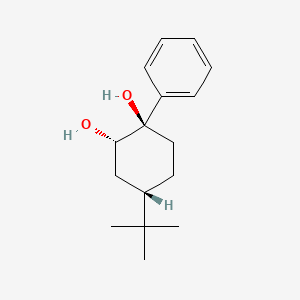
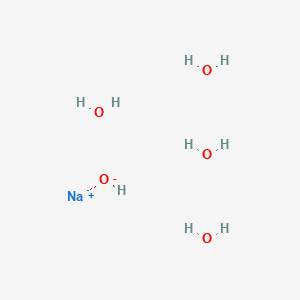
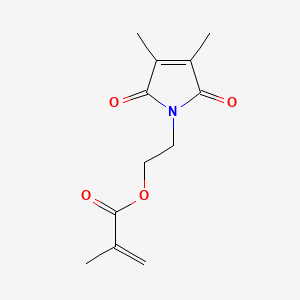



![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
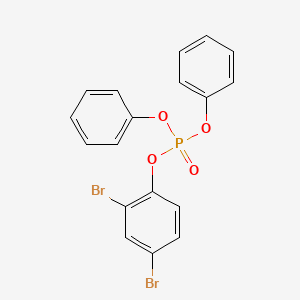
![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
